molecular formula C28H26Cl2N2O4 B1663363 CPU0213 CAS No. 821780-32-9

CPU0213

Cat. No.: B1663363
CAS No.: 821780-32-9
M. Wt: 525.4 g/mol
InChI Key: GUXZTURICDZRGO-UHFFFAOYSA-N
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Description

CPU0213 is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core substituted with a carboxylic acid group and two chlorophenylmethoxy groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Scientific Research Applications

CPU0213 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPU0213 typically involves multi-step organic reactions. One common approach is the condensation of 2,4-bis[(4-chlorophenyl)methoxy]benzaldehyde with a suitable pyrazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

CPU0213 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of CPU0213 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde: A precursor in the synthesis of the target compound.

    4-Chlorophenylpyrazole: Shares the pyrazole core structure.

    Butylpyrazolecarboxylic acid: Similar functional groups but different substitution pattern.

Uniqueness

CPU0213 is unique due to its specific substitution pattern and the presence of both chlorophenylmethoxy and butylpyrazolecarboxylic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

821780-32-9

Molecular Formula

C28H26Cl2N2O4

Molecular Weight

525.4 g/mol

IUPAC Name

5-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid

InChI

InChI=1S/C28H26Cl2N2O4/c1-2-3-14-32-26(28(33)34)16-25(31-32)24-13-12-23(35-17-19-4-8-21(29)9-5-19)15-27(24)36-18-20-6-10-22(30)11-7-20/h4-13,15-16H,2-3,14,17-18H2,1H3,(H,33,34)

InChI Key

GUXZTURICDZRGO-UHFFFAOYSA-N

SMILES

CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O

Canonical SMILES

CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O

Synonyms

5-[3,5-Bis-(4-chloro-benzyloxy)-phenyl]-2-butyl-2H-pyrazole-3-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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